molecular formula C12H9F13O2 B3040556 3-(Perfluorohexyl)propyl acrylate CAS No. 216389-85-4

3-(Perfluorohexyl)propyl acrylate

Cat. No.: B3040556
CAS No.: 216389-85-4
M. Wt: 432.18 g/mol
InChI Key: NNGYYMQQINPHJN-UHFFFAOYSA-N
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Description

3-(Perfluorohexyl)propyl acrylate is an organic compound with the chemical formula C12H9F13O2. It is a fluorinated acrylate monomer that contains a perfluorohexyl group, which imparts unique properties such as high hydrophobicity and chemical stability. This compound is used in various industrial applications, particularly in the production of specialty polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorohexyl)propyl acrylate typically involves the reaction of perfluorohexyl iodide with an acrylate precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorohexyl)propyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Perfluorohexyl)propyl acrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-(Perfluorohexyl)propyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The perfluorohexyl group provides hydrophobicity and chemical resistance, while the acrylate group allows for polymerization and cross-linking. This combination results in materials with unique surface properties and enhanced durability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Perfluorohexyl)propyl acrylate is unique due to its specific combination of a long perfluorohexyl chain and an acrylate group. This structure imparts a balance of hydrophobicity, chemical resistance, and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F13O2/c1-2-6(26)27-5-3-4-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGYYMQQINPHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895707
Record name (Perfluorohexyl)-1-propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216389-85-4
Record name (Perfluorohexyl)-1-propyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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